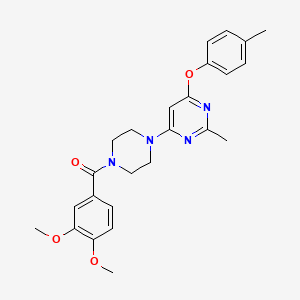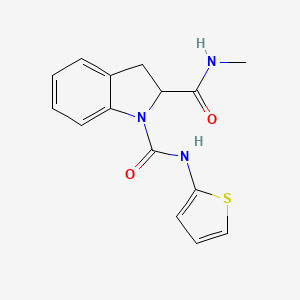![molecular formula C11H19NO3S B2431908 2-({[Cyclohexyl(methyl)carbamoyl]methyl}sulfanyl)acetic acid CAS No. 790232-10-9](/img/structure/B2431908.png)
2-({[Cyclohexyl(methyl)carbamoyl]methyl}sulfanyl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-({[Cyclohexyl(methyl)carbamoyl]methyl}sulfanyl)acetic acid is an organic compound with the molecular formula C11H19NO3S It is characterized by the presence of a cyclohexyl group, a methyl group, a carbamoyl group, and a sulfanyl group attached to an acetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[Cyclohexyl(methyl)carbamoyl]methyl}sulfanyl)acetic acid typically involves the following steps:
Formation of the Carbamoyl Intermediate: The reaction begins with the formation of the carbamoyl intermediate by reacting cyclohexylamine with methyl isocyanate under controlled conditions.
Thioether Formation: The carbamoyl intermediate is then reacted with a suitable thiol compound to form the thioether linkage.
Acetic Acid Introduction: Finally, the thioether intermediate is reacted with bromoacetic acid to introduce the acetic acid moiety, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include:
Batch Reactors: Used for small to medium-scale production.
Continuous Flow Reactors: Employed for large-scale production to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-({[Cyclohexyl(methyl)carbamoyl]methyl}sulfanyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbamoyl group can be reduced to form amines.
Substitution: The acetic acid moiety can participate in substitution reactions to form esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alcohols or amines are used under acidic or basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Esters or amides.
Aplicaciones Científicas De Investigación
2-({[Cyclohexyl(methyl)carbamoyl]methyl}sulfanyl)acetic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-({[Cyclohexyl(methyl)carbamoyl]methyl}sulfanyl)acetic acid involves its interaction with specific molecular targets. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in metabolic pathways.
Interacting with Receptors: Binding to cellular receptors to trigger or inhibit signaling pathways.
Modulating Gene Expression: Affecting the expression of genes involved in various biological processes.
Comparación Con Compuestos Similares
2-({[Cyclohexyl(methyl)carbamoyl]methyl}sulfanyl)acetic acid can be compared with other similar compounds, such as:
2-({[Cyclohexyl(methyl)carbamoyl]methyl}sulfanyl)propanoic acid: Similar structure but with a propanoic acid moiety instead of acetic acid.
2-({[Cyclohexyl(methyl)carbamoyl]methyl}sulfanyl)butanoic acid: Similar structure but with a butanoic acid moiety instead of acetic acid.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propiedades
IUPAC Name |
2-[2-[cyclohexyl(methyl)amino]-2-oxoethyl]sulfanylacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3S/c1-12(9-5-3-2-4-6-9)10(13)7-16-8-11(14)15/h9H,2-8H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBHLBCSJXQBZAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C(=O)CSCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![ETHYL 2-(4-BUTOXYBENZAMIDO)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE](/img/structure/B2431825.png)
![1-(2-chlorobenzyl)-N-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2431826.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((2-ethyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2431827.png)
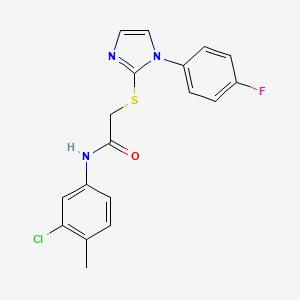
![2-({1-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]piperidin-4-yl}methoxy)pyridine-4-carbonitrile](/img/structure/B2431832.png)
![methyl 2-(7-isopentyl-3,9-dimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetate](/img/structure/B2431833.png)
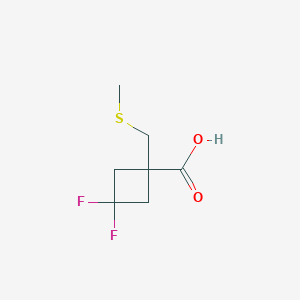
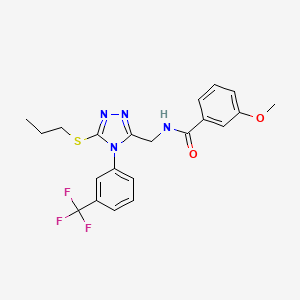
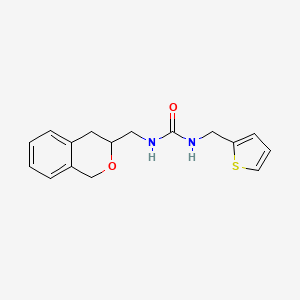
![2-(benzylthio)-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B2431841.png)
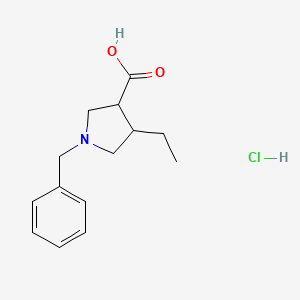
![N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2431846.png)
